methyl N-cyano-4-methylpiperidine-1-carbimidothioate
Description
Methyl N-cyano-4-methylpiperidine-1-carbimidothioate (CAS: 1379416-37-1) is a piperidine-derived compound characterized by a unique combination of functional groups: a cyano (-CN) group, a carbimidothioate (-N=C(S)OMe) moiety, and a 4-methyl-substituted piperidine ring. The 4-methyl group on the piperidine ring may influence steric and electronic interactions, while the carbimidothioate group could contribute to reactivity in nucleophilic or electrophilic environments .
Properties
IUPAC Name |
methyl N-cyano-4-methylpiperidine-1-carboximidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-3-5-12(6-4-8)9(13-2)11-7-10/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJRIZCPGFKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine Carbimidothioate Derivatives
- Starting Materials: 4-methylpiperidine, methyl chloroformate or methyl isothiocyanate derivatives, and cyanogen bromide or related cyano transfer reagents.
- Stepwise Reaction:
- The piperidine nitrogen is first reacted with methyl isothiocyanate or a similar thiocarbonyl reagent to form a thiourea intermediate.
- Subsequent treatment with cyanogen bromide or a cyano transfer reagent introduces the cyano substituent at the carbimidothioate nitrogen.
- The reaction conditions typically involve low to moderate temperatures (0–25 °C) and inert atmosphere to prevent side reactions.
- Solvents such as methanol, ethanol, or dichloromethane are commonly used to dissolve reactants and facilitate the reaction.
- Purification: The product is isolated by crystallization or chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm the structure.
Alternative Approach via Dithiocarbamate Precursors
- Related piperidine carbodithioate complexes have been synthesized by reacting piperidine derivatives with carbon disulfide in the presence of a base (e.g., sodium hydroxide) at low temperatures (~4 °C) to form sodium salts of dithiocarbamates.
- These intermediates can be further functionalized or reacted with methylating agents to yield carbimidothioate derivatives.
- The sodium salt intermediates are typically soluble in water and alcohols, facilitating subsequent transformations.
- This approach is advantageous for high-yield synthesis and scalability.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Yield and Purity: The sodium salt intermediate formation typically achieves high yields (>90%) with good purity. Subsequent methylation and cyano substitution steps yield the target compound with moderate to high efficiency depending on reagent purity and reaction control.
- Spectroscopic Characterization:
- NMR: Characteristic signals for the piperidine ring protons, methyl substituent, and carbimidothioate group.
- IR: Absorptions corresponding to the cyano group (~2200 cm⁻¹), C=S stretch (~1200–1400 cm⁻¹), and N–H or N–C bonds.
- Mass Spectrometry: Molecular ion peak confirming molecular weight of 197.3 g/mol.
- Solubility: The compound is soluble in organic solvents such as chloroform, methanol, and ethanol, facilitating purification and handling.
Chemical Reactions Analysis
Methyl N-cyano-4-methylpiperidine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-cyano-4-methylpiperidine-1-carbimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl N-cyano-4-methylpiperidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Differences:
- QY-5486 vs.
- QY-5486 vs. QZ-5475/QZ-2487 : The chlorobenzyl-acetate derivatives (QZ-5475/QZ-2487) lack the carbimidothioate group but feature halogenated aromatic rings, which may enhance lipophilicity and influence pharmacokinetic properties.
- QY-5486 vs. QY-5181: QY-5181 contains a 2,6-dimethylpiperidine ring and a propanoate ester, suggesting divergent reactivity and solubility profiles.
Research Findings and Implications
Reactivity and Stability
- The carbimidothioate group in QY-5486 and QZ-2141 is prone to hydrolysis under acidic or basic conditions, but the 4-methyl group in QY-5486 may stabilize the piperidine ring against ring-opening reactions compared to QZ-2141 .
- Chlorobenzyl derivatives (QZ-5475/QZ-2487) exhibit greater thermal stability due to the electron-withdrawing chlorine substituents, which could make them preferable in high-temperature applications .
Biological Activity
Methyl N-cyano-4-methylpiperidine-1-carbimidothioate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.
This compound can be synthesized through various chemical routes, typically involving the reaction of piperidine derivatives with cyano and thiocarbamide groups. The synthesis often utilizes controlled conditions to optimize yield and purity, employing bases such as sodium hydroxide to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group is known to participate in hydrogen bonding, which may influence enzyme activity and receptor interactions. This compound has been proposed to modulate various biochemical pathways, although detailed mechanisms are still under investigation.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For example, studies on structurally similar compounds have demonstrated in vitro and in vivo efficacy against various cancer cell lines, showing low toxicity profiles. A notable study highlighted the anticancer potential of 4-methyl-piperazine derivatives, which share structural similarities with our compound .
| Compound | Activity | Cell Lines Tested | Toxicity |
|---|---|---|---|
| Methyl N-cyano-4-methylpiperidine | Anticancer (in vitro) | T47D, MCF-7 | Low |
| 4-Methyl-piperazine derivatives | Anticancer (in vivo and in vitro) | Various | Low |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammatory markers in activated macrophages. Studies have utilized RAW 264.7 cell lines to assess the anti-inflammatory potential by measuring nitric oxide production and pro-inflammatory cytokine levels .
Case Studies
Multiple case studies have explored the biological activities of related compounds:
- Case Study on Anticancer Activity : A study administered TM-208 (a derivative) to rats and assessed its metabolites using LC-MS/MS. The results indicated significant anticancer activity with identified metabolites suggesting active pathways involved in cancer cell apoptosis .
- Case Study on Anti-inflammatory Properties : In a study involving curcumin analogues, compounds similar to methyl N-cyano-4-methylpiperidine were tested for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, demonstrating promising anti-inflammatory effects comparable to curcumin .
Q & A
Q. What are the key synthetic pathways for methyl N-cyano-4-methylpiperidine-1-carbimidothioate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example:
- Piperidine ring formation : A 4-methylpiperidine precursor is functionalized with a cyano group and carbimidothioate moiety via nucleophilic substitution or coupling reactions.
- Methyl ester introduction : Thioimidate intermediates are treated with methylating agents (e.g., methyl iodide) under controlled pH and temperature .
- Purification : Column chromatography or recrystallization is used to isolate the product, followed by characterization via ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic methods : NMR (¹H, ¹³C, DEPT-135) identifies substituents on the piperidine ring and cyano group integration .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thermal analysis (DSC/TGA) : Assesses stability under heating (e.g., decomposition onset >200°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., triethylamine). Response surface methodology (RSM) identifies optimal parameters .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to pinpoint rate-limiting steps (e.g., carbimidothioate formation) .
Q. What computational strategies predict reactivity and regioselectivity in derivatives of this compound?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing cyano group) on reaction pathways .
- Molecular docking : Screens potential biological targets (e.g., enzymes with piperidine-binding pockets) to prioritize derivatives for testing .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion in piperidine) causing signal splitting .
- X-ray crystallography : Provides definitive solid-state structure confirmation, resolving ambiguities in stereochemistry .
Q. What methodologies validate the compound's interaction with biological targets in early-stage drug discovery?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins (e.g., kinases or GPCRs) .
- Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Data-Driven Research Challenges
Q. How do steric and electronic effects influence the compound's reactivity in nucleophilic substitutions?
- Steric maps : Generated via computational tools (e.g., Molecular Operating Environment) to visualize hindered regions near the carbimidothioate group .
- Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects .
Q. What statistical approaches are used to analyze batch-to-batch variability in synthesis?
- Multivariate analysis (PCA) : Identifies critical process parameters (e.g., solvent purity, catalyst age) contributing to variability .
- Control charts : Monitors HPLC purity data across batches to ensure consistency (e.g., ±2% RSD) .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes for analogous piperidine derivatives in , and 18.
- Computational tools : ICReDD’s reaction path search methods () integrate quantum chemistry for predictive modeling.
- Safety protocols : Follow guidelines in and for handling cyanide-containing intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
